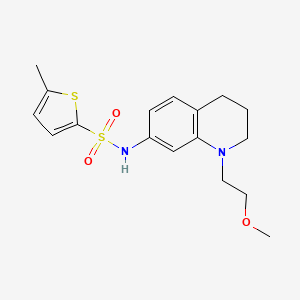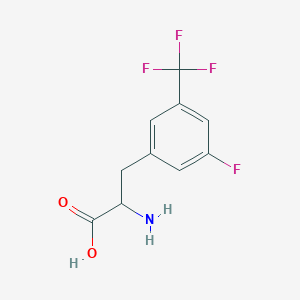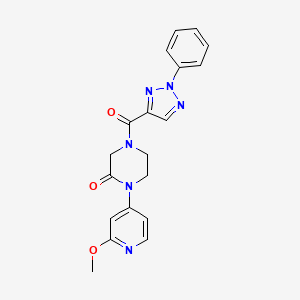
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide is an intriguing chemical compound with multifaceted applications and chemical properties. As a sulfonamide derivative, it is a part of a class of compounds known for their diverse biological activities and industrial relevance.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide can be approached through a multi-step synthetic pathway. Initial steps typically involve the preparation of intermediate compounds, followed by their subsequent reactions under specific conditions.
A common synthetic route involves:
Step 1: : Synthesis of 1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinoline through the reduction of a corresponding quinoline precursor.
Step 2: : Formation of 5-methylthiophene-2-sulfonyl chloride by sulfonation of 5-methylthiophene.
Step 3: : Coupling of the intermediate compounds under controlled conditions, typically involving a base like triethylamine to yield the target sulfonamide.
Industrial Production Methods
On an industrial scale, the synthesis may be optimized through continuous flow reactors to enhance yield and minimize reaction time. Conditions such as temperature, pressure, and solvents are meticulously controlled to ensure the high purity of the final product. Catalysis and solvent optimization are key aspects of scaling up from laboratory to industrial production.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidative transformations, affecting either the methoxyethyl side chain or the thiophene ring.
Reduction: : Hydrogenation reactions could potentially reduce the quinoline ring system.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the functional groups on the quinoline or thiophene moieties.
Common Reagents and Conditions
Oxidation: : Typically performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Utilizes reducing agents such as lithium aluminium hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: : Commonly involves halogenating agents like bromine or electrophiles such as alkyl halides.
Major Products
The reactions yield a variety of products, contingent upon the reagents and conditions. Oxidation can introduce ketones or alcohols, reduction may produce amines or hydrocarbons, and substitution reactions create structurally varied derivatives.
科学研究应用
Chemistry: : As a synthetic intermediate in organic chemistry, it serves as a building block for more complex molecules.
Biology: : Potential bioactive compound in drug discovery, particularly in developing antimicrobial and antitumor agents.
Medicine: : Explored for therapeutic benefits, particularly in targeting specific proteins or pathways in diseases.
Industry: : Employed in the manufacture of specialty chemicals, dyes, and agrochemicals.
作用机制
The mechanism by which this compound exerts its effects is heavily contingent on its structural features:
Molecular Targets: : It may target specific enzymes or receptors, binding through its quinoline or thiophene groups.
Pathways Involved: : In biological systems, it may interfere with metabolic pathways or signaling cascades, leading to therapeutic effects.
相似化合物的比较
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide stands out among similar compounds due to its unique structural combination of a tetrahydroquinoline ring with a thiophene-sulfonamide moiety.
Similar Compounds
N-(1-(2-ethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-ethylthiophene-2-sulfonamide
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromothiophene-2-sulfonamide
Uniqueness: : The specific methoxyethyl and methylthiophene groups impart distinct electronic and steric properties, influencing its reactivity and interaction with biological targets.
This compound's synthesis, chemical reactivity, and broad-spectrum applications render it a valuable subject of study across multiple scientific fields.
属性
IUPAC Name |
N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-5-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S2/c1-13-5-8-17(23-13)24(20,21)18-15-7-6-14-4-3-9-19(10-11-22-2)16(14)12-15/h5-8,12,18H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHZJFZIIOXHIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2763795.png)

![2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-(prop-2-yn-1-yloxy)-4H-pyran-4-one](/img/structure/B2763799.png)
![4-[4-(4-Methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]benzene-1,3-diol](/img/structure/B2763801.png)


![4-tert-butyl-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide](/img/structure/B2763806.png)
![N-(2,4-dimethoxyphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2763809.png)
![N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2763810.png)
![2-(1H-indol-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2763811.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-(4-methoxyphenyl)ethane-1-sulfonamide](/img/structure/B2763813.png)


